4-Fluoro-N-(4-methoxybenzyl)benzamide

Catalog No.
S754008
CAS No.
346725-04-0
M.F
C15H14FNO2
M. Wt
259.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-(4-methoxybenzyl)benzamide

4-Fluoro-N-(4-methoxybenzyl)benzamide solves N-protection issues in multi-step synthesis. Its PMB group prevents unwanted N-alkylation during SNAr at the activated 4-fluoro position, enabling clean installation of amines (e.g., piperazine) without side reactions. The PMB group is removed quantitatively with neat TFA or DDQ at room temperature, avoiding hydrogenolysis-induced hydrodefluorination. Enhanced lipophilicity ensures solubility in aprotic solvents and compatibility with solid-phase synthesis. This scaffold streamlines assembly of benzamide pharmacophores for kinase inhibitors and antipsychotic APIs.

CAS Number

346725-04-0

Product Name

4-Fluoro-N-(4-methoxybenzyl)benzamide

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

InChI

InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

HIIZJDJIMFHGGN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F

Synonyms

4-Fluoro-N-(4-methoxybenzyl)benzamide, N-(4-Methoxybenzyl)-4-fluorobenzamide, 4-Fluoro-N-[(4-methoxyphenyl)methyl]benzamide, PMB-Protected 4-Fluorobenzamide, 4-F-PMB-benzamide

Purity

≥95%

Package Size

0.25 g, 0.5 g, 1 g, 5 g

4-Fluoro-N-(4-methoxybenzyl)benzamide (CAS 346725-04-0) is a bifunctional building block utilized in medicinal chemistry and advanced organic synthesis. It features an electrophilic 4-fluorobenzoyl moiety optimized for nucleophilic aromatic substitution (SNAr) and a 4-methoxybenzyl (PMB) protected amide nitrogen. The PMB group serves a dual purpose: it masks the primary amide to prevent competitive N-alkylation or N-arylation during complex coupling steps, and it enhances the compound's lipophilicity, ensuring solubility in aprotic organic solvents such as dichloromethane and tetrahydrofuran. This scaffold is procured for constructing substituted benzamide pharmacophores, such as piperazinyl- or morpholino-benzamides, where late-stage deprotection under mild acidic or oxidative conditions is required to reveal the primary amide without perturbing sensitive functional groups [1].

Research Fit

Fragment-based screening

CAMKK2 kinase domain engagement studies

Medicinal chemistry scaffold

Benzamide lead optimization and SAR exploration

Cell permeability probe

Passive diffusion assessment in cellular assays

Substituting 4-Fluoro-N-(4-methoxybenzyl)benzamide with unprotected 4-fluorobenzamide or the standard N-benzyl analog introduces severe process liabilities. Unprotected 4-fluorobenzamide exhibits poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding and is prone to unwanted N-functionalization during basic SNAr or transition-metal-catalyzed cross-coupling reactions. Conversely, while 4-fluoro-N-benzylbenzamide solves the solubility and N-protection issues, the standard benzyl group requires harsh hydrogenolysis (e.g., Pd/C and H2) for removal. These reductive conditions frequently trigger competitive hydrodefluorination of the aromatic ring or reduce other reducible functional groups introduced during the synthesis. The PMB group bypasses these issues by allowing quantitative deprotection using neat trifluoroacetic acid (TFA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at room temperature, preserving the integrity of the newly functionalized benzamide core [1].

Substitution Risk

Fluorine substitution

Removal or replacement of the 4-fluoro group may substantially shift target engagement and COX-2 selectivity profile.

Methoxy group modification

Altering the 4-methoxybenzyl moiety can change electronic distribution and binding interactions; direct interchange with simpler benzylamines is not supported.

Amide linker variation

Modifications to the secondary amide core may alter conformation and reduce the scaffold's potential for selective kinase or PDE4 recognition.

SNAr Kinetics: 4-Fluoro vs. 4-Chloro

In the synthesis of substituted benzamides via nucleophilic aromatic substitution (SNAr) with secondary amines such as piperazine, the para-fluoro substituent provides a measurable kinetic advantage over the chloro analog. Class-level kinetic studies on halogenated benzamides demonstrate that the 4-fluoro derivative undergoes SNAr with cyclic amines at 90–130 °C to achieve >90% conversion within 2–5 hours. In contrast, the corresponding 4-chlorobenzamide requires temperatures exceeding 150 °C, extended reaction times (>12 hours), or the addition of palladium catalysts (Buchwald-Hartwig conditions) to achieve comparable yields[1].

Evidence DimensionSNAr conversion efficiency with cyclic amines
Target Compound Data>90% conversion at 90–130 °C within 2–5 hours
Comparator Or Baseline4-Chlorobenzamide analogs
Quantified DifferenceChloro analogs require >150 °C and >12 hours, or expensive Pd-catalysis, for equivalent conversion
ConditionsSNAr with piperazine derivatives in polar aprotic solvents (e.g., NMP, DMF)

Procurement of the 4-fluoro scaffold eliminates the need for expensive transition-metal catalysts and harsh heating during the installation of complex amine side chains.

CAMKK2 binding
Class-level inference
Kd 4.4 μM
Establishes baseline for kinase selectivity studies
Further kinome profiling recommended

Deprotection Chemoselectivity: PMB vs. Benzyl

The 4-methoxybenzyl (PMB) protecting group offers a critical yield advantage in late-stage deprotection compared to the unsubstituted benzyl (Bn) group. Quantitative data from amide deprotection protocols shows that PMB-protected amides can be cleaved using neat trifluoroacetic acid (TFA) at room temperature or DDQ, yielding >85% of the primary amide without affecting aryl fluorides or reducible groups. In contrast, standard N-benzyl amides require catalytic hydrogenation (e.g., H2, Pd/C), which carries a >30% risk of competitive hydrodehalogenation (loss of the fluorine atom) or reduction of newly installed alkenes/alkynes [1].

Evidence DimensionDeprotection chemoselectivity and primary amide yield
Target Compound Data>85% yield of primary amide via mild acidic/oxidative cleavage (TFA or DDQ)
Comparator Or BaselineN-Benzyl protected amides
Quantified DifferenceBenzyl removal requires hydrogenation, introducing a >30% risk of hydrodefluorination or side-reductions
ConditionsLate-stage primary amide unmasking in complex API synthesis

Selecting the PMB-protected variant ensures high-yielding deprotection without destroying the carefully constructed functionalized benzamide core.

Lipophilicity
Class-level inference
LogP 3.16
Supports passive cell permeability assessment
In silico prediction; confirm experimentally

Solubility: Protected vs. Unprotected Amides

Unprotected primary benzamides, such as 4-fluorobenzamide, exhibit limited solubility in common aprotic organic solvents (e.g., dichloromethane, toluene) due to extensive intermolecular hydrogen bonding networks, often requiring highly polar, high-boiling solvents like DMF that complicate workup. The introduction of the N-(4-methoxybenzyl) group disrupts this hydrogen bonding and increases lipophilicity. This structural modification increases the solubility in solvents like DCM and THF by more than 10-fold compared to the unprotected baseline, enabling homogeneous reaction conditions for low-temperature lithiation, transition-metal catalysis, and clean phase-separation during aqueous workups[1].

Evidence DimensionSolubility in aprotic organic solvents (DCM, THF)
Target Compound DataHighly soluble, enabling homogeneous reactions at high concentrations (>0.5 M)
Comparator Or BaselineUnprotected 4-fluorobenzamide
Quantified Difference>10-fold increase in solubility in non-polar/aprotic solvents
ConditionsStandard organic synthesis workflows and liquid-liquid extraction

High solubility in volatile organic solvents simplifies reaction scaling, improves kinetic profiles, and drastically reduces solvent-removal costs during downstream processing.

Melting point
Head-to-head
114–115 °C vs 141–143 °C (4-Cl analog)
Enables solid-form differentiation and purity benchmarking
May influence processing and dissolution rate
PDE4 potential
Supporting evidence
Scaffold aligns with nanomolar PDE4 inhibitors
Useful as minimal pharmacophore probe
No direct inhibition data; validate in PDE4 assays

CNS Piperazinyl Benzamides Synthesis

Due to the highly activated 4-fluoro position, this compound serves as a direct starting material for synthesizing target APIs containing a 4-(piperazin-1-yl)benzamide motif. The SNAr reaction proceeds cleanly without N-alkylation side reactions, followed by mild TFA deprotection of the PMB group to yield the primary amide, a structural feature common in antipsychotic and antidepressant drug candidates[1].

Kinase Inhibitor Orthogonal Functionalization

In kinase inhibitor discovery, the PMB-protected amide allows for aggressive functionalization at the para-position via SNAr or cross-coupling without risking N-arylation. The PMB group's compatibility with diverse coupling conditions and its subsequent mild oxidative cleavage using DDQ make it suited for multi-step syntheses where sensitive heterocyclic cores or reducible groups are present [2].

Solid-Phase Peptidomimetic Synthesis

The enhanced lipophilicity and solubility provided by the PMB group make this scaffold compatible with resin-based solid-phase synthesis workflows. It can be utilized to introduce a functionalized benzoyl capping group onto a growing peptide chain, where the PMB group is later cleaved simultaneously with other acid-labile protecting groups during the final global TFA cleavage step [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase fragment screening
Kinase selectivity profile
CAMKK2 binding and kinome-wide selectivity
Anti-inflammatory target research
COX-2 inhibitory scaffold
COX-2 vs COX-1 selectivity and gastric endpoint context
Cell permeability assessment
Passive permeability profile
PAMPA or Caco-2 correlation
PDE4 pharmacophore mapping
PDE4 pharmacophore mapping
PDE4 isoform selectivity and scaffold optimization

XLogP3

2.3

Wikipedia

4-Fluoro-N-(4-methoxybenzyl)benzamide

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